N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound (CAS: 1006334-38-8) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₂₀H₂₃BrN₈O and a molecular weight of 471.4 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with two pyrazole rings: one at position 7 (1-ethyl-5-methyl-1H-pyrazol-4-yl) and another at position 3 (4-bromo-1-ethyl-1H-pyrazol-5-yl), linked via a methyl carboxamide bridge.
Pyrazolo[1,5-a]pyrimidines are purine analogues known for diverse pharmacological activities, including anti-trypanosomal, anti-schistosomal, and kinase-inhibitory effects . The compound’s dual pyrazole substitutions may enhance target binding specificity, a feature observed in structurally related kinase inhibitors like zaleplon and ocinaplon .
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-7-(1-ethyl-5-methylpyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN8O/c1-5-27-13(3)14(9-23-27)17-7-8-22-19-15(10-25-29(17)19)20(30)26(4)12-18-16(21)11-24-28(18)6-2/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDPGZUVWRHACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N(C)CC4=C(C=NN4CC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901103088 | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-38-8 | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, characterized by multiple pyrazole and pyrimidine rings, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 471.4 g/mol. The presence of bromine and ethyl groups enhances its chemical reactivity, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄BrN₅O |
| Molecular Weight | 471.4 g/mol |
| Structure | Pyrazolo[1,5-a]pyrimidine core with brominated and ethyl-substituted pyrazole units |
Biological Activity Overview
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Various studies have demonstrated that pyrazolo derivatives can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Neuroprotective Properties : Some derivatives are being investigated for their ability to protect neuronal cells from degeneration.
The mechanism by which this compound exerts its biological effects is largely dependent on its interaction with specific molecular targets such as enzymes and receptors. The carboxamide functionality may enhance binding affinity to target proteins, while the pyrazole rings can modulate enzyme activity through competitive inhibition.
Anticancer Activity
- Cytotoxicity Assays : A study reported that a related compound exhibited potent antiproliferative activity against various cancer cell lines:
- Mechanistic Insights : The compound's interaction with caspases suggests a pathway for inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific derivatives have shown:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| 7-(1-Ethyl-5-methylpyrazol)-2-carboxylic acid | Anti-inflammatory | 50 nM |
| 4-(1H-pyrazol)benzyl]pyrazolo[1,5-a]pyrimidine | Kinase inhibition | 91 nM |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-... | Anticancer | 4.2 µM |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness lies in its dual pyrazole substitutions and bromine atom , which distinguish it from other pyrazolo[1,5-a]pyrimidine derivatives. Below is a comparative analysis of structurally related compounds:
Functional Group Impact on Bioactivity
- Bromine Atom : The bromine in the target compound may enhance electrophilicity and binding affinity to hydrophobic enzyme pockets, similar to brominated derivatives in , which exhibit anticancer activity .
- Ethyl/Methyl Groups : These substituents improve metabolic stability compared to compounds with hydrogen or hydroxyl groups, as seen in simpler pyrazolo[1,5-a]pyrimidines .
- Dual Pyrazole Moieties : The two pyrazole rings likely contribute to multitarget engagement , a feature observed in dual kinase inhibitors like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, which targets TRK kinases .
Pharmacological Potential
- Kinase Inhibition : Derivatives with carboxamide linkages (e.g., 4GD in ) bind ATP pockets in kinases .
- Antimicrobial Activity : Brominated analogues (e.g., 314051-68-8 in ) show efficacy against microbial targets .
- Anticancer Effects : Compounds with trifluoromethyl or difluoromethyl groups (e.g., ) exhibit tumor-selective cytotoxicity .
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of this compound?
The synthesis involves sequential functionalization of pyrazole and pyrimidine cores. Key steps include:
- N-Alkylation : Introduce ethyl and methyl groups to pyrazole rings under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reactions : Use palladium catalysts for cross-coupling brominated intermediates, ensuring regioselectivity .
- Carboxamide Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pyrimidine-carboxamide moiety .
- Optimization : Continuous flow reactors improve reaction control and reduce byproducts . Typical yields range from 62% to 70% for analogous compounds .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., pyrazole C-H signals at δ 6.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC-PDA : Assess purity (>97% for pharmacologically relevant analogs) .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Parameter Screening : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) .
- Intermediate Stability : Protect reactive amines with Boc groups during synthesis .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products or dimerization artifacts .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data Collection : Use SHELXT for structure solution from high-resolution (<1.2 Å) data .
- Refinement : SHELXL refines positional and thermal parameters, especially for bromine atoms (high electron density) .
- Case Study : Analogous pyrazolo[1,5-a]pyrimidines show planar pyrimidine rings with dihedral angles <10° relative to pyrazole .
Q. What methods address contradictions in reported biological activity data?
- Dose-Response Profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Molecular Docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) to rationalize selectivity .
- Meta-Analysis : Compare data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How can flow chemistry enhance reproducibility in large-scale synthesis?
- Process Design : Use Design of Experiments (DoE) to optimize residence time, temperature, and reagent stoichiometry .
- Case Example : Omura-Sharma-Swern oxidation in flow reactors improves diazomethane stability and yield .
- Real-Time Monitoring : Inline IR or UV-vis detects intermediates, enabling rapid parameter adjustments .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and oxidants (H₂O₂) .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS .
- Solid-State Stability : Monitor crystallinity changes (PXRD) and hygroscopicity (DVS) over 6 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
